Methyl 2-{[(4-bromo-2-fluorophenyl)sulfonyl]amino}benzoate
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Overview
Description
Methyl 2-{[(4-bromo-2-fluorophenyl)sulfonyl]amino}benzoate is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further connected to a benzoate ester. The presence of bromine and fluorine atoms in the aromatic ring adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(4-bromo-2-fluorophenyl)sulfonyl]amino}benzoate typically involves a multi-step process. One common method includes the reaction of 4-bromo-2-fluoroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the sulfonamide intermediate, which is then esterified with methyl benzoate under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(4-bromo-2-fluorophenyl)sulfonyl]amino}benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation to form sulfone derivatives, while reduction can lead to the formation of sulfinamide derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfinamide derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Methyl 2-{[(4-bromo-2-fluorophenyl)sulfonyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-{[(4-bromo-2-fluorophenyl)sulfonyl]amino}benzoate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes such as dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-2-fluorobenzoate: Similar structure but lacks the sulfonamide group.
Methyl 4-bromobenzoate: Contains a bromine atom but lacks both the fluorine and sulfonamide groups.
Methyl 4-[(2-fluorobenzoyl)amino]benzoate: Contains a fluorine atom and an amide group but lacks the sulfonamide group.
Uniqueness
Methyl 2-{[(4-bromo-2-fluorophenyl)sulfonyl]amino}benzoate is unique due to the presence of both bromine and fluorine atoms in the aromatic ring, along with the sulfonamide group. This combination of functional groups imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.
Properties
Molecular Formula |
C14H11BrFNO4S |
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Molecular Weight |
388.21 g/mol |
IUPAC Name |
methyl 2-[(4-bromo-2-fluorophenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C14H11BrFNO4S/c1-21-14(18)10-4-2-3-5-12(10)17-22(19,20)13-7-6-9(15)8-11(13)16/h2-8,17H,1H3 |
InChI Key |
ZYDPNIBOISBZSV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
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